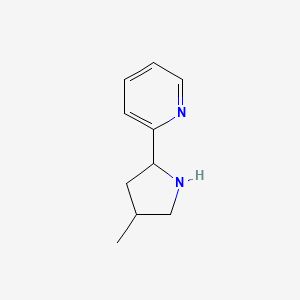
2-(4-Methylpyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 4-methylpyrrolidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyrrolidin-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with 4-methylpyrrolidine under specific conditions. For instance, a typical synthetic route might involve the use of Grignard reagents or organolithium compounds to introduce the 4-methylpyrrolidine moiety onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can produce the compound with high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, often facilitated by Lewis acids or transition metal catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Lewis acids, transition metal catalysts.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds .
Applications De Recherche Scientifique
2-(4-Methylpyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring used widely in medicinal chemistry.
Nicotine: Contains a pyridine ring and a pyrrolidine ring, structurally similar to this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a 4-methylpyrrolidine group makes it a versatile scaffold for various applications in research and industry .
Propriétés
Numéro CAS |
603089-88-9 |
|---|---|
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-(4-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2/c1-8-6-10(12-7-8)9-4-2-3-5-11-9/h2-5,8,10,12H,6-7H2,1H3 |
Clé InChI |
VWDIKMSZQOMQLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















